Cas no 1261578-92-0 (7-Hydroxyquinoline-3-acetic acid)

1261578-92-0 structure

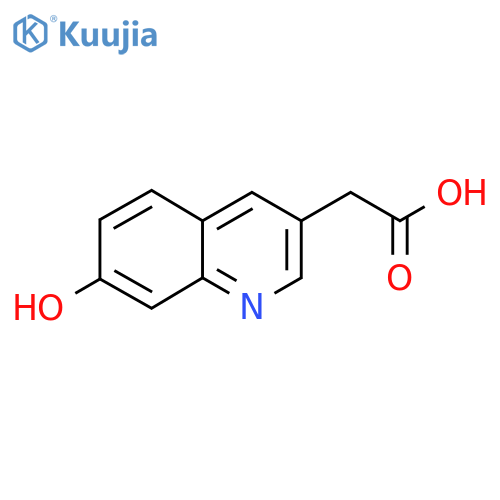

商品名:7-Hydroxyquinoline-3-acetic acid

CAS番号:1261578-92-0

MF:C11H9NO3

メガワット:203.194062948227

CID:4822468

7-Hydroxyquinoline-3-acetic acid 化学的及び物理的性質

名前と識別子

-

- 7-Hydroxyquinoline-3-acetic acid

- OC1=CC=C2C=C(C=NC2=C1)CC(=O)O

-

- インチ: 1S/C11H9NO3/c13-9-2-1-8-3-7(4-11(14)15)6-12-10(8)5-9/h1-3,5-6,13H,4H2,(H,14,15)

- InChIKey: PMUCWOBEUPZYGW-UHFFFAOYSA-N

- ほほえんだ: OC1C=CC2=CC(=CN=C2C=1)CC(=O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 244

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 70.4

7-Hydroxyquinoline-3-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189000612-1g |

7-Hydroxyquinoline-3-acetic acid |

1261578-92-0 | 98% | 1g |

$1834.04 | 2023-09-03 | |

| Alichem | A189000612-250mg |

7-Hydroxyquinoline-3-acetic acid |

1261578-92-0 | 98% | 250mg |

$717.49 | 2023-09-03 | |

| Alichem | A189000612-500mg |

7-Hydroxyquinoline-3-acetic acid |

1261578-92-0 | 98% | 500mg |

$1131.99 | 2023-09-03 |

7-Hydroxyquinoline-3-acetic acid 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

1261578-92-0 (7-Hydroxyquinoline-3-acetic acid) 関連製品

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬